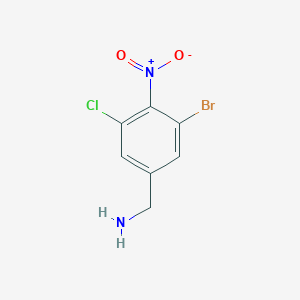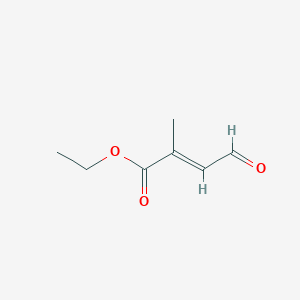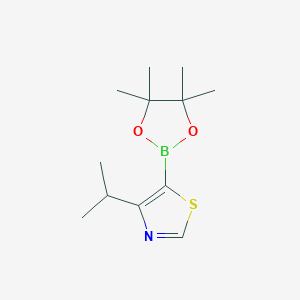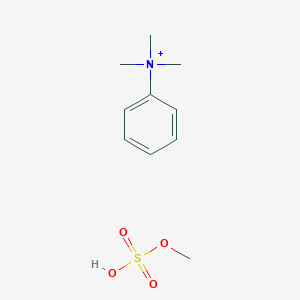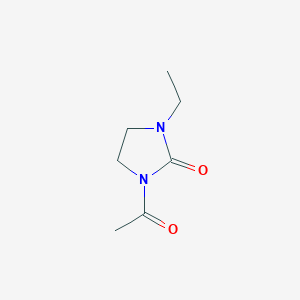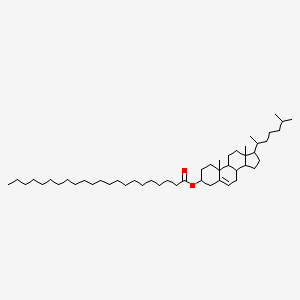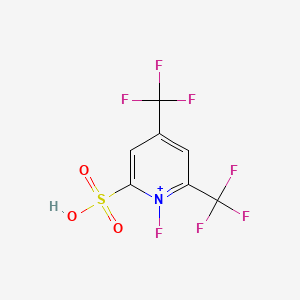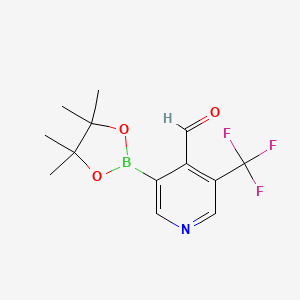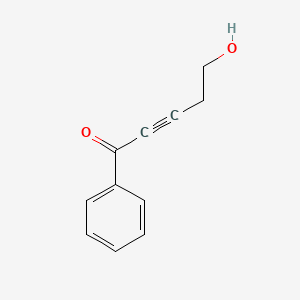
5-Hydroxy-1-phenylpent-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1-phenylpent-2-yn-1-one is an organic compound with the molecular formula C11H10O2 It is a member of the enynone family, characterized by the presence of both alkene and alkyne groups conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-phenylpent-2-yn-1-one typically involves the reaction of phenylacetylene with propargyl alcohol in the presence of a base such as potassium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as palladium or copper can enhance the reaction efficiency. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-phenylpent-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: 5-Oxo-1-phenylpent-2-yn-1-one
Reduction: 5-Hydroxy-1-phenylpent-2-yn-1-ol
Substitution: 4-Bromo-5-hydroxy-1-phenylpent-2-yn-1-one
Scientific Research Applications
5-Hydroxy-1-phenylpent-2-yn-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-phenylpent-2-yn-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-propyn-1-one
- 5-Hydroxy-2-pentyn-1-one
- 1-Phenyl-1-butyne-3-one
Uniqueness
5-Hydroxy-1-phenylpent-2-yn-1-one is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-hydroxy-1-phenylpent-2-yn-1-one |
InChI |
InChI=1S/C11H10O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,12H,5,9H2 |
InChI Key |
ZFSZDUAJZZSEBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


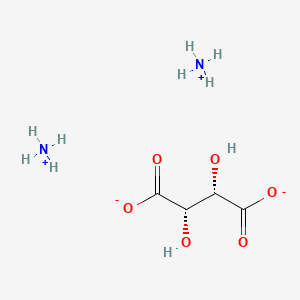
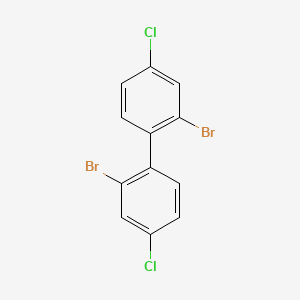
![2-[[3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[(2,6-dimethylpiperidin-1-yl)methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B12826412.png)
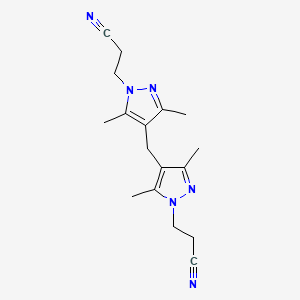
![7-Bromo-2,3-difluorobenzo[b]thiophene](/img/structure/B12826414.png)
